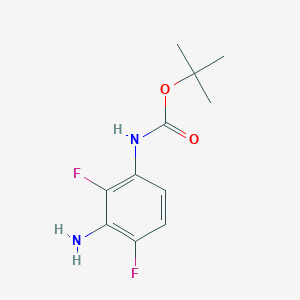

tert-Butyl (3-amino-2,4-difluorophenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-amino-2,4-difluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-7-5-4-6(12)9(14)8(7)13/h4-5H,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLESTKCQLPTXBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448902 | |

| Record name | tert-Butyl (3-amino-2,4-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208166-48-7 | |

| Record name | tert-Butyl (3-amino-2,4-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl (3-amino-2,4-difluorophenyl)carbamate (CAS 208166-48-7): A Key Intermediate in Modern Drug Discovery

Executive Summary

This technical guide provides an in-depth analysis of tert-Butyl (3-amino-2,4-difluorophenyl)carbamate, a fluorinated aromatic diamine derivative of significant interest to the pharmaceutical and agrochemical industries. The molecule's unique architecture, featuring a free primary amine and a second amine masked by a tert-butyloxycarbonyl (Boc) protecting group, presents a powerful platform for sequential, regioselective synthesis. The strategic placement of two fluorine atoms on the phenyl ring further enhances its utility by modulating the electronic and metabolic properties of derivative compounds. This document details the compound's physicochemical properties, outlines a robust and selective synthetic protocol with mechanistic insights, discusses methods for analytical characterization, and explores its strategic application in drug development. Safety and handling protocols are also provided to ensure its effective and safe implementation in a research environment.

Physicochemical Properties

The fundamental properties of tert-Butyl (3-amino-2,4-difluorophenyl)carbamate are summarized below. These data are critical for experimental design, including solvent selection, reaction monitoring, and purification strategies.

| Property | Value | Source |

| CAS Number | 208166-48-7 | N/A |

| Molecular Formula | C₁₁H₁₄F₂N₂O₂ | Calculated |

| Molecular Weight | 244.24 g/mol | [1] |

| IUPAC Name | tert-butyl (3-amino-2,4-difluorophenyl)carbamate | Calculated |

| Appearance | Typically an off-white to light brown solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents (DCM, Ethyl Acetate, Methanol) | Inferred from structure |

Synthesis and Mechanistic Rationale

The primary challenge in preparing tert-Butyl (3-amino-2,4-difluorophenyl)carbamate lies in the selective mono-protection of the parent diamine, 2,4-difluorobenzene-1,3-diamine. Uncontrolled reaction with di-tert-butyl dicarbonate (Boc₂O) typically yields a statistical mixture of mono-protected, di-protected, and unreacted starting material, leading to significant purification challenges.[2]

The Principle of Selective Mono-Protection via pH Control

A robust and scalable strategy involves the differentiation of the two amino groups by leveraging their basicity. By treating the diamine with one molar equivalent of a strong acid (e.g., hydrochloric acid), a mono-ammonium salt is formed in equilibrium. The protonated amino group is rendered non-nucleophilic, effectively "protecting" it from acylation. The remaining free amine, while its basicity is reduced by the electron-withdrawing effects of the fluorine atoms and the adjacent ammonium group, remains sufficiently nucleophilic to react with Boc₂O.[3][4] This elegant, one-pot method provides high selectivity for the desired mono-protected product.

Recommended Synthetic Protocol

This protocol is designed for laboratory-scale synthesis and can be adapted for larger quantities.

Materials:

-

2,4-difluorobenzene-1,3-diamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Hydrochloric Acid (HCl), concentrated or as a solution in an organic solvent

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Diamine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2,4-difluorobenzene-1,3-diamine in methanol (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.

-

Selective Protonation: While stirring vigorously, slowly add 1.0 equivalent of hydrochloric acid. Allow the solution to stir at 0 °C for 30 minutes to ensure equilibrium is reached, forming the mono-hydrochloride salt.

-

Boc Protection: To the stirring suspension, add a solution of 1.05 equivalents of di-tert-butyl dicarbonate (Boc₂O) in a minimal amount of the reaction solvent.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

-

Re-dissolve the residue in ethyl acetate and water.

-

Carefully neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases and the aqueous layer is basic (pH > 8).

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure tert-Butyl (3-amino-2,4-difluorophenyl)carbamate.

Synthetic Workflow Diagram

Analytical Characterization

Confirmation of the structure and assessment of purity are essential. The following techniques and expected results serve as a validation system for the described protocol.

| Technique | Expected Observations |

| ¹H NMR | A sharp singlet at ~1.5 ppm corresponding to the 9 protons of the tert-butyl group.Two distinct multiplets in the aromatic region (6.5-7.5 ppm) for the two aromatic protons, showing complex splitting due to H-H and H-F coupling.Broad singlets for the -NH₂ and -NHBoc protons, which may be exchangeable with D₂O. |

| ¹³C NMR | Signals for the Boc group carbons (~28 ppm for CH₃, ~80 ppm for the quaternary carbon).A signal for the carbamate carbonyl at ~153 ppm.Multiple signals in the aromatic region, with carbon-fluorine coupling (¹JCF, ²JCF) being a key diagnostic feature. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other and to adjacent aromatic protons. |

| Mass Spectrometry (ESI-MS) | A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 245.1.A potential fragment from the loss of the tert-butyl group [M-56+H]⁺ at m/z 189.1. |

| Infrared (IR) Spectroscopy | N-H stretching bands for the primary amine and carbamate (~3200-3500 cm⁻¹).A strong C=O stretch for the carbamate carbonyl group (~1680-1720 cm⁻¹).C-F stretching bands in the fingerprint region (~1100-1300 cm⁻¹). |

Applications in Medicinal Chemistry and Drug Development

The value of this building block is rooted in two key features: the strategic incorporation of fluorine and the capacity for orthogonal derivatization.

The Strategic Role of the Difluoroaniline Moiety

Fluorine has become a cornerstone of modern drug design.[5] Its incorporation into an active pharmaceutical ingredient (API) can profoundly influence multiple properties:

-

Metabolic Stability: Fluorine's high electronegativity and the strength of the C-F bond can block sites susceptible to metabolic oxidation (e.g., cytochrome P450 hydroxylation), thereby increasing the drug's half-life.[6]

-

Binding Affinity: Fluorine can alter the pKa of nearby functional groups, such as the amines in this molecule, influencing their ionization state at physiological pH. This can lead to enhanced binding interactions with target proteins through modified hydrogen bonding or electrostatic interactions.[7]

-

Membrane Permeability: Judicious fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its site of action.[6]

Orthogonal Synthesis Strategy

The primary application of tert-Butyl (3-amino-2,4-difluorophenyl)carbamate is as a scaffold for building complex molecules in a controlled, stepwise manner. The differential reactivity of the two amine groups—one free and nucleophilic, the other protected and inert—is the key.[8][9]

-

Step 1: Functionalization of the Free Amine: The primary amine at the C3 position can readily participate in a wide range of chemical transformations, including acylation, reductive amination, urea formation, or sulfonylation, while the C1 amine remains protected.

-

Step 2: Boc Deprotection: The Boc group is stable to a wide variety of reaction conditions but can be cleanly and efficiently removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane).

-

Step 3: Functionalization of the Newly Exposed Amine: The newly liberated amine at the C1 position can now be reacted with a different set of reagents, allowing for the synthesis of unsymmetrically substituted 2,4-difluorobenzene-1,3-diamine derivatives.

This orthogonal approach is invaluable for generating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

Logical Application Workflow

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 208166-48-7 is not widely available, data from structurally similar fluorinated anilines should be used to guide handling procedures.[10][11]

-

Hazard Identification: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat are mandatory.

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Use in a well-ventilated area.[11]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong acids.

Conclusion

tert-Butyl (3-amino-2,4-difluorophenyl)carbamate is more than a simple chemical intermediate; it is a sophisticated design element for modern medicinal chemistry. Its pre-installed features—an orthogonal protecting group and metabolically robust fluorine atoms—provide researchers with a strategic advantage in the synthesis of novel, complex, and potentially more effective pharmaceutical agents. The reliable synthetic methods and clear application logic outlined in this guide empower drug development professionals to fully leverage the potential of this versatile building block.

References

- BenchChem. (n.d.). Synthesis of pharmaceutical compounds from substituted anilines.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Anilines from Cyclohexanones.

- Jong, T., & Bradley, M. (2015). Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines. Organic Letters.

- Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.

- Sigma-Aldrich. (n.d.). MRT - Mono-Boc-Protection of Diamines.

- PubChem. (n.d.). tert-butyl N-amino-N-(2,4-difluorophenyl)carbamate.

- Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines.

- ChemRxiv. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides.

- Taylor & Francis Online. (n.d.). Selective Mono‐BOC Protection of Diamines.

- Ha, H. J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742.

- ResearchGate. (n.d.). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis.

- PubChem. (n.d.). tert-Butyl (4-amino-3-fluorophenyl)carbamate.

- BenchChem. (n.d.). The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.

- BIOSYNCE. (n.d.). tert-Butyl (4-amino-3-fluorophenyl)carbamate CAS 1402559-21-0.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8373-8413.

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.

- Dunn, R. T., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(19), 6436.

- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.

Sources

- 1. tert-butyl N-amino-N-(2,4-difluorophenyl)carbamate | C11H14F2N2O2 | CID 177745434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. redalyc.org [redalyc.org]

- 4. researchgate.net [researchgate.net]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tert-Butyl (4-amino-3-fluorophenyl)carbamate | C11H15FN2O2 | CID 79019760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. biosynce.com [biosynce.com]

Physical and chemical properties of tert-Butyl (3-amino-2,4-difluorophenyl)carbamate

An In-depth Technical Guide to tert-Butyl (3-amino-2,4-difluorophenyl)carbamate: Properties, Synthesis, and Applications

Abstract

tert-Butyl (3-amino-2,4-difluorophenyl)carbamate is a highly functionalized aromatic compound of significant interest to the fields of medicinal chemistry and drug discovery. Its structure incorporates three key pharmacophoric elements: a difluorinated phenyl ring, a primary aniline amine, and a tert-butyloxycarbonyl (Boc)-protected amine. This combination makes it a versatile synthetic building block for the construction of complex molecular architectures, particularly heterocyclic scaffolds used in targeted therapeutics. The fluorine atoms can enhance metabolic stability and binding affinity, while the differentially protected diamine motif allows for controlled, sequential chemical modifications. This guide provides a comprehensive overview of the predicted physicochemical and chemical properties of this compound, a plausible synthetic workflow, standard characterization protocols, and a discussion of its strategic importance in modern pharmaceutical research.

Introduction & Strategic Importance in Drug Development

The design of novel therapeutic agents often relies on the use of sophisticated, multi-functional building blocks. tert-Butyl (3-amino-2,4-difluorophenyl)carbamate represents such a scaffold, engineered to address several key challenges in drug design.

-

The Role of Fluorine: The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry.[1] The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups and lead to more favorable interactions with protein targets, potentially increasing binding affinity and selectivity.[1]

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis. Its utility stems from its remarkable stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, while being easily and cleanly removed under acidic conditions (e.g., with trifluoroacetic acid).[2] This orthogonality is critical in multi-step syntheses, allowing for the selective reaction at other sites, such as the unprotected 3-amino group.[2][3]

-

Versatile Diamine Synthon: Upon deprotection, the resulting 2,4-difluorobenzene-1,3-diamine is a valuable precursor for the synthesis of various heterocyclic systems, such as benzodiazepines and quinoxalines, which are privileged scaffolds in many areas of medicine. The ability to perform chemistry on the free aniline before deprotection allows for the creation of diverse compound libraries from a single, advanced intermediate.

Physicochemical Properties

While specific experimental data for this exact isomer is not widely published, its properties can be reliably predicted based on its structure and data from close isomers. The molecular formula and weight are identical to its isomers.[4][5]

| Property | Value / Description | Source |

| IUPAC Name | tert-Butyl (3-amino-2,4-difluorophenyl)carbamate | - |

| CAS Number | Not assigned (isomer specific) | - |

| Molecular Formula | C₁₁H₁₄F₂N₂O₂ | [4][5] |

| Molecular Weight | 244.24 g/mol | [4][5] |

| Physical Form | Predicted to be a white to off-white or pale yellow solid. | [6] |

| Melting Point | Predicted range: 100-120 °C (based on related isomers). | [7] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate, DMSO. Sparingly soluble in water. | - |

| XLogP3-AA | ~2.1 (Estimated based on isomer data) | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

| Rotatable Bonds | 3 | [4] |

| Topological Polar Surface Area | 55.6 Ų (Estimated based on isomer data) | [4] |

Chemical Properties & Reactivity Profile

The molecule possesses several reactive sites, enabling a wide range of chemical transformations. The Boc-protected amine is largely inert, allowing chemistry to be directed towards the free aniline and the aromatic ring.

Caption: Key reactive sites on the tert-Butyl (3-amino-2,4-difluorophenyl)carbamate scaffold.

-

Reactivity of the 3-Amino Group: The primary aniline at the C3 position is a potent nucleophile and the primary site for initial synthetic elaboration. It readily undergoes acylation with acid chlorides or anhydrides, alkylation with alkyl halides, and sulfonylation with sulfonyl chlorides.

-

Stability and Deprotection of the Carbamate: The Boc group is stable to the basic and mildly nucleophilic conditions often used to modify the 3-amino group. This stability is crucial for the molecule's utility. Deprotection is efficiently achieved under strong acid conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or with hydrochloric acid in 1,4-dioxane, liberating the second amine for subsequent reactions.

Proposed Synthesis & Purification Workflow

A plausible and efficient synthesis can be envisioned starting from 1,3-difluoro-2,6-dinitrobenzene, leveraging selective reduction and protection methodologies.

Caption: Proposed synthetic workflow for tert-Butyl (3-amino-2,4-difluorophenyl)carbamate.

Representative Experimental Protocol:

Objective: To synthesize tert-Butyl (3-amino-2,4-difluorophenyl)carbamate.

Step 1: Mono-reduction of 1,3-difluoro-2,6-dinitrobenzene.

-

In a round-bottom flask, dissolve 1,3-difluoro-2,6-dinitrobenzene in ethanol.

-

Prepare a solution of sodium sulfide nonahydrate in water.

-

Cool the dinitrobenzene solution in an ice bath and add the sodium sulfide solution dropwise over 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12 hours. Monitor by Thin Layer Chromatography (TLC).

-

Concentrate the mixture under reduced pressure, add water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2,4-difluoro-3-nitroaniline. Purify by column chromatography if necessary.

Step 2: Boc-protection of 2,4-difluoro-3-nitroaniline.

-

Dissolve the crude 2,4-difluoro-3-nitroaniline in dichloromethane (DCM).

-

Add triethylamine (Et₃N) or diisopropylethylamine (DIPEA) as a base.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours. Monitor by TLC.

-

Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield tert-butyl (2,4-difluoro-3-nitrophenyl)carbamate.

Step 3: Reduction of the remaining nitro group.

-

Dissolve the Boc-protected nitroaniline in methanol or ethyl acetate.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (via balloon or hydrogenation apparatus) at room temperature.

-

Stir vigorously for 4-8 hours or until TLC indicates complete consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, tert-butyl (3-amino-2,4-difluorophenyl)carbamate. Purify by recrystallization or column chromatography as needed.

Spectroscopic & Analytical Characterization

The identity and purity of the compound would be confirmed using a suite of standard analytical techniques. The following are predicted spectral characteristics:

-

¹H NMR:

-

Aromatic Protons: Two signals in the aromatic region (~6.5-7.5 ppm), appearing as complex multiplets due to H-H and H-F coupling.

-

Carbamate NH: A broad singlet around 8.0-9.0 ppm.

-

Amine NH₂: A broad singlet around 3.5-4.5 ppm.

-

tert-Butyl Protons: A sharp singlet at ~1.5 ppm, integrating to 9H.[7]

-

-

¹³C NMR:

-

¹⁹F NMR: Two distinct signals are expected, one for the fluorine at C2 and one for the fluorine at C4, each showing coupling to each other and to adjacent aromatic protons.[8]

-

Mass Spectrometry (ESI-MS): A prominent peak for the protonated molecular ion [M+H]⁺ at m/z 245.11. Common fragment ions would correspond to the loss of isobutylene (m/z 189.06) or the entire Boc group (m/z 145.06).

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: Two distinct bands for the primary amine (symmetric and asymmetric) around 3350-3500 cm⁻¹, and a single band for the carbamate N-H around 3300 cm⁻¹.

-

C=O Stretch: A strong absorbance for the carbamate carbonyl group around 1680-1710 cm⁻¹.

-

C-F Stretch: Strong bands in the 1100-1300 cm⁻¹ region.

-

Safety, Handling, and Storage

As a laboratory chemical, tert-Butyl (3-amino-2,4-difluorophenyl)carbamate should be handled with appropriate care. Safety recommendations are based on analogous compounds.[6][9][10]

-

Hazard Identification: May be harmful if swallowed. May cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical safety goggles, and nitrile gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: For optimal stability, store in a tightly sealed container in a cool, dry, and dark place.[6] Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended for long-term preservation.[5]

Applications as a Versatile Scaffold

The primary application of this molecule is as a versatile intermediate in the synthesis of biologically active compounds. Its structure allows for a divergent synthetic approach, where a common core can be elaborated into a diverse library of final compounds for screening.

Caption: Divergent synthetic pathways using the title compound as a key building block.

This stepwise approach enables chemists to:

-

Introduce Diversity: Generate a wide range of substituents at the 3-amino position.

-

Form Heterocycles: Deprotect the second amine and perform cyclization reactions to build complex ring systems.

-

Explore Structure-Activity Relationships (SAR): Systematically modify different parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties, a fundamental process in drug discovery.[2]

References

-

PubChem. tert-butyl N-amino-N-(2,4-difluorophenyl)carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl (4-amino-3-fluorophenyl)carbamate. National Center for Biotechnology Information. [Link]

-

Supporting Information. Characterization Data of the Products. [Link]

-

Organic Spectroscopy International. Tert-butyl (N-[3-[(3S,4R)-3-amino-4-fluoro-4-(hydroxymethyl)tetrahydrofuran-3-yl]-4-fluorophenyl]acetamide). [Link]

-

ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

-

Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

-

Ni, H., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

-

Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(15), 5821-5849. [Link]

- Google Patents.

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tert-butyl N-amino-N-(2,4-difluorophenyl)carbamate | C11H14F2N2O2 | CID 177745434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. tert-Butyl (2-aminophenyl)carbamate | 146651-75-4 [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: Tert-butyl (N-[3-[(3S,4R)-3-amino-4-fluoro-4-(hydroxymethyl)tetrahydrofuran-3-yl]-4-fluorophenyl]acetamide) [orgspectroscopyint.blogspot.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Spectral data for tert-Butyl (3-amino-2,4-difluorophenyl)carbamate (NMR, IR, MS)

Forward

This document serves as a comprehensive technical guide to the spectroscopic characterization of tert-Butyl phenylenediamine carbamates. As a Senior Application Scientist, it is my experience that a thorough understanding of a molecule's spectroscopic signature is paramount for researchers, scientists, and drug development professionals. This guide is structured to provide not only the spectral data but also the underlying scientific principles and experimental rationale.

Important Note on the Subject Compound:

Initial literature and database searches for comprehensive spectral data (NMR, IR, MS) for tert-Butyl (3-amino-2,4-difluorophenyl)carbamate did not yield publicly available experimental datasets. To provide a valuable and illustrative resource, this guide has been developed using a closely related and well-documented analogue: tert-Butyl (4-aminophenyl)carbamate . The methodologies, interpretations, and data presentation formats described herein are directly applicable to the analysis of the originally requested compound, once experimental data is acquired.

Introduction: The Importance of Spectroscopic Characterization

The synthesis of novel chemical entities is the foundation of drug discovery and development. However, synthesis alone is insufficient. Rigorous analytical characterization is required to confirm the identity, purity, and structure of the target molecule. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. Each technique provides a unique piece of the structural puzzle, and together they offer a detailed molecular portrait.

This guide will delve into the spectral analysis of tert-Butyl (4-aminophenyl)carbamate, a molecule that, like its fluorinated analogues, is a valuable building block in medicinal chemistry. The methodologies and interpretative frameworks presented are designed to be broadly applicable to the characterization of related aromatic amines and carbamates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Experimental Protocol: NMR Data Acquisition

A solution of the sample in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is prepared. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). The spectra are recorded on a high-field NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and 100 MHz for ¹³C NMR.

¹H NMR Spectral Data of tert-Butyl (4-aminophenyl)carbamate

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.13 | Doublet (d) | 2H | Ar-H (ortho to -NHBoc) |

| 6.64 | Doublet (d) | 2H | Ar-H (ortho to -NH₂) |

| 6.30 | Broad Singlet (bs) | 1H | -NH -Boc |

| 3.20 | Broad Singlet (bs) | 2H | -NH ₂ |

| 1.50 | Singlet (s) | 9H | -C(CH ₃)₃ |

Interpretation:

-

The two doublets at 7.13 and 6.64 ppm are characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the protons at 7.13 ppm is due to the electron-withdrawing effect of the carbamate group, while the upfield shift of the protons at 6.64 ppm is due to the electron-donating effect of the amino group.[1]

-

The broad singlet at 6.30 ppm is assigned to the carbamate N-H proton. Its broadness is a result of quadrupole broadening and potential hydrogen bonding.[1]

-

The broad singlet at 3.20 ppm corresponds to the two protons of the primary amine. This signal is often broad and can exchange with deuterium in the presence of D₂O.[1]

-

The singlet at 1.50 ppm, integrating to nine protons, is the characteristic signal for the tert-butyl group of the Boc protecting group.[1]

¹³C NMR Spectral Data of tert-Butyl (4-aminophenyl)carbamate

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 153.34 | C =O (Carbamate) |

| 142.38 | Ar-C -NH₂ |

| 129.71 | Ar-C -NHBoc |

| 120.91 | Ar-C H (ortho to -NHBoc) |

| 115.62 | Ar-C H (ortho to -NH₂) |

| 80.01 | -C (CH₃)₃ |

| 28.40 | -C(C H₃)₃ |

Interpretation:

-

The signal at 153.34 ppm is characteristic of the carbonyl carbon of the carbamate group.[1]

-

The aromatic region shows four distinct signals, consistent with a 1,4-disubstituted benzene ring where the two substituents are different. The carbons directly attached to the nitrogen atoms are shifted downfield.

-

The signal at 80.01 ppm is assigned to the quaternary carbon of the tert-butyl group.[1]

-

The signal at 28.40 ppm corresponds to the three equivalent methyl carbons of the tert-butyl group.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.

IR Spectral Data of tert-Butyl (4-aminophenyl)carbamate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretching (amine and carbamate) |

| ~3000-2850 | Medium | C-H stretching (aliphatic and aromatic) |

| ~1700 | Strong | C=O stretching (carbamate) |

| ~1600, ~1500 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1250 | Strong | C-N stretching |

| ~1160 | Strong | C-O stretching |

Interpretation:

-

The broad absorption in the 3400-3200 cm⁻¹ region is indicative of N-H stretching vibrations from both the primary amine and the secondary carbamate. Hydrogen bonding contributes to the broadening of this peak.

-

The strong, sharp peak around 1700 cm⁻¹ is a key diagnostic band for the carbonyl group (C=O) of the carbamate.

-

The peaks in the 1600-1500 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

-

The strong absorptions around 1250 cm⁻¹ and 1160 cm⁻¹ are attributed to the C-N and C-O stretching vibrations of the carbamate group, respectively.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can be used to deduce its elemental composition and structure through fragmentation analysis.

Experimental Protocol: MS Data Acquisition

Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF) instrument. The sample is dissolved in a suitable solvent, often methanol or acetonitrile, and introduced into the ion source.

MS Spectral Data of tert-Butyl (4-aminophenyl)carbamate

-

Molecular Weight: 208.26 g/mol

-

[M+H]⁺ (m/z): 209.13

-

[M+Na]⁺ (m/z): 231.11

Interpretation:

-

The observation of a prominent ion at an m/z corresponding to [M+H]⁺ or [M+Na]⁺ confirms the molecular weight of the compound.

-

Fragmentation Analysis: The fragmentation pattern can provide valuable structural information. For tert-Butyl (4-aminophenyl)carbamate, common fragmentation pathways include:

-

Loss of the tert-butyl group (-57 Da) to give a fragment corresponding to the protonated aminophenyl carbamic acid.

-

Loss of isobutylene (-56 Da) from the [M+H]⁺ ion.

-

Loss of the entire Boc group (-100 Da).

-

Fragmentation Pathway

Sources

Solubility of tert-Butyl (3-amino-2,4-difluorophenyl)carbamate in organic solvents

An In-depth Technical Guide to the Solubility of tert-Butyl (3-amino-2,4-difluorophenyl)carbamate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of tert-Butyl (3-amino-2,4-difluorophenyl)carbamate, a key intermediate in pharmaceutical synthesis. We will delve into the physicochemical properties of this compound, offer a theoretical framework for predicting its solubility based on molecular structure, and provide a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the solubility of this and structurally similar compounds.

Introduction: The Critical Role of Solubility

In the realm of pharmaceutical development, understanding the solubility of a compound is paramount. Solubility dictates the efficiency of crystallization for purification, the choice of solvents for analytical characterization (such as HPLC and NMR), and ultimately, the ability to formulate a drug product with the desired dissolution profile and bioavailability. Poor solubility is a frequent hurdle in drug development, often leading to costly and time-consuming formulation challenges.[1][2] Tert-Butyl (3-amino-2,4-difluorophenyl)carbamate serves as a vital building block in the synthesis of more complex pharmaceutical agents. A thorough understanding of its behavior in various organic solvents is therefore essential for process optimization and the development of robust manufacturing processes.

Physicochemical Profile of tert-Butyl (3-amino-2,4-difluorophenyl)carbamate

To predict the solubility of a compound, we must first understand its molecular properties. The structure of tert-Butyl (3-amino-2,4-difluorophenyl)carbamate is presented below:

Structure:

-

IUPAC Name: tert-butyl N-(3-amino-2,4-difluorophenyl)carbamate

-

Molecular Formula: C₁₁H₁₄F₂N₂O₂[3]

-

Molecular Weight: 244.24 g/mol [3]

Key physicochemical properties, computed by PubChem, are summarized in the table below.[3]

| Property | Value | Significance for Solubility |

| XLogP3-AA | 2.1 | Indicates moderate lipophilicity, suggesting a preference for non-polar or moderately polar organic solvents over water. |

| Hydrogen Bond Donor Count | 1 | The primary amine group (-NH₂) can donate a hydrogen bond. |

| Hydrogen Bond Acceptor Count | 5 | The fluorine atoms, the carbonyl oxygen, and the nitrogen atoms can act as hydrogen bond acceptors. |

| Topological Polar Surface Area (TPSA) | 55.6 Ų | This value suggests moderate polarity, which can contribute to solubility in polar solvents. |

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" is the cornerstone of solubility prediction.[4] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Impact of Polarity

The presence of two fluorine atoms, a primary amine, and a carbamate group lends a degree of polarity to the molecule. However, the aromatic ring and the bulky, non-polar tert-butyl group contribute to its lipophilic character. The calculated XLogP3 of 2.1 suggests a compound that is more soluble in organic solvents than in water.[3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, THF): These solvents are expected to be effective at dissolving the compound. Their polarity can interact with the polar functional groups of the solute, while their lack of acidic protons prevents unwanted reactions. Dimethyl sulfoxide (DMSO) is often a powerful solvent for a wide range of organic molecules.[5]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols can act as both hydrogen bond donors and acceptors, allowing them to interact favorably with the amine and carbamate moieties. Good solubility is anticipated in these solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The non-polar regions of the molecule (the aromatic ring and tert-butyl group) will favor interaction with non-polar solvents. However, the polar functional groups may limit high solubility in purely non-polar solvents like hexane.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and are often excellent for dissolving a wide range of organic compounds. Good solubility is expected.

Role of Hydrogen Bonding

The primary amine group is a hydrogen bond donor, and the molecule possesses several hydrogen bond acceptor sites (fluorine, oxygen, and nitrogen atoms).[3] Solvents that can participate in hydrogen bonding, such as alcohols, are likely to be effective at solvating the molecule.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, empirical determination is the gold standard. The shake-flask method, as described by Higuchi and Connors, is a reliable and widely used technique for determining thermodynamic solubility.[2]

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

Objective: To determine the thermodynamic solubility of tert-Butyl (3-amino-2,4-difluorophenyl)carbamate in a selected organic solvent at a constant temperature.

Materials:

-

tert-Butyl (3-amino-2,4-difluorophenyl)carbamate (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene, etc.)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of tert-Butyl (3-amino-2,4-difluorophenyl)carbamate to a glass vial. "Excess" means adding enough solid so that some remains undissolved after equilibration. This ensures the solution is saturated.

-

Pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). Equilibrium is reached when the concentration of the solute in the solution no longer changes over time.

-

-

Phase Separation:

-

Remove the vials from the shaker and let them stand to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The results of the solubility experiments should be compiled into a clear and concise table to facilitate comparison across different solvents.

Table 1: Experimentally Determined Solubility of tert-Butyl (3-amino-2,4-difluorophenyl)carbamate at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Qualitative Description |

| Polar Protic | Methanol | 5.1 | Experimental Data | e.g., Very Soluble |

| Ethanol | 4.3 | Experimental Data | e.g., Freely Soluble | |

| Polar Aprotic | Acetonitrile | 5.8 | Experimental Data | e.g., Soluble |

| Tetrahydrofuran (THF) | 4.0 | Experimental Data | e.g., Soluble | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Experimental Data | e.g., Very Soluble | |

| Chlorinated | Dichloromethane (DCM) | 3.1 | Experimental Data | e.g., Freely Soluble |

| Non-Polar | Toluene | 2.4 | Experimental Data | e.g., Sparingly Soluble |

| Hexane | 0.1 | Experimental Data | e.g., Insoluble |

(Note: The table above is a template. The "Experimental Data" and "Qualitative Description" columns should be populated with results from the described protocol.)

Interpretation: The collected data should be analyzed in the context of the theoretical principles outlined in Section 3. For instance, high solubility in methanol and DMSO would be consistent with the compound's ability to participate in hydrogen bonding and its polar nature. Conversely, low solubility in hexane would be expected due to the significant polarity of the molecule.

Conclusion

While public domain data on the specific solubility of tert-Butyl (3-amino-2,4-difluorophenyl)carbamate is limited, a robust understanding of its physicochemical properties allows for strong theoretical predictions. This guide provides the necessary framework for both predicting and experimentally determining its solubility in a range of organic solvents. The detailed protocol herein offers a self-validating system for generating reliable and reproducible data, which is indispensable for the effective development and optimization of synthetic and formulation processes in the pharmaceutical industry.

References

-

Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Hosseinzadeh, R., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

-

Vanduyfhuys, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Pawar, P. A., & Mahadik, K. R. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

PubChem. (n.d.). tert-butyl N-amino-N-(2,4-difluorophenyl)carbamate. National Center for Biotechnology Information. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

-

ChemAxon. (2022). Compound solubility measurements for early drug discovery. ChemAxon. [Link]

Sources

Navigating the Synthesis and Safety of tert-Butyl (3-amino-2,4-difluorophenyl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, halogenated organic compounds serve as pivotal building blocks. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. It is within this context that tert-Butyl (3-amino-2,4-difluorophenyl)carbamate emerges as a molecule of significant interest. This guide provides a comprehensive technical overview of its core properties, safety considerations, and practical handling protocols, designed to empower researchers in their synthetic endeavors.

Molecular Profile and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄F₂N₂O₂ | PubChem CID: 177745434[1] |

| Molecular Weight | 244.24 g/mol | PubChem CID: 177745434[1] |

| IUPAC Name | tert-butyl N-amino-N-(2,4-difluorophenyl)carbamate | PubChem CID: 177745434[1] |

| SMILES | CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)F)F)N | PubChem CID: 177745434[1] |

| Topological Polar Surface Area | 55.6 Ų | PubChem CID: 177745434[1] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 177745434[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem CID: 177745434[1] |

| Rotatable Bond Count | 3 | PubChem CID: 177745434[1] |

Note: The data presented is for a structural isomer and should be used as an estimation. Experimental determination of the properties for tert-Butyl (3-amino-2,4-difluorophenyl)carbamate is recommended.

Hazard Identification and Risk Mitigation

Given the absence of a specific MSDS, a precautionary approach to handling is paramount. The hazard profile can be inferred from related compounds, such as tert-Butyl (4-amino-3-fluorophenyl)carbamate.[2]

Potential Hazards:

-

Acute Oral Toxicity: May be harmful if swallowed.[2]

-

Skin Corrosion/Irritation: May cause skin irritation.[2]

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[2]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

Causality Behind Safety Precautions:

The difluorinated aminophenyl core, coupled with the carbamate functional group, dictates a rigorous safety protocol. The fluorine atoms can enhance the compound's reactivity and potential for biological interaction. The amino group presents a potential route for sensitization. The tert-butyl carbamate (Boc) protecting group is generally stable but can be cleaved under acidic conditions, liberating tert-butanol and the free amine, which may have its own hazard profile.

Personal Protective Equipment (PPE) and Engineering Controls

A self-validating system of protection is crucial when working with this compound. The following PPE and engineering controls are mandatory to minimize exposure.

-

Ventilation: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Eye Protection: Chemical safety goggles or a face shield are required.[3]

-

Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.[4]

-

Body Protection: A lab coat should be worn at all times. For larger quantities, consider a chemical-resistant apron.

Experimental Workflow: A Representative N-Arylation Protocol

To illustrate the practical application of this compound, a hypothetical N-arylation reaction is outlined below. This workflow is a common transformation in drug discovery, where the amino group of a molecule like tert-Butyl (3-amino-2,4-difluorophenyl)carbamate is coupled with an aryl halide.

Handling, Storage, and Disposal

Handling:

-

Avoid creating dust. Use appropriate tools for transferring the solid.

-

Ensure all containers are properly labeled with the chemical name and any known hazards.

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Contaminated packaging should be treated as the chemical itself.

First Aid and Emergency Procedures

In Case of Exposure:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Spill and Leak Procedures

-

Small Spills: Carefully sweep up the material and place it into a suitable container for disposal. Avoid generating dust.

-

Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE. Contain the spill and collect the material for disposal.

References

-

PubChem. tert-butyl N-amino-N-(2,4-difluorophenyl)carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl (4-amino-3-fluorophenyl)carbamate. National Center for Biotechnology Information. [Link]

-

Fisher Scientific. Safety Data Sheet - tert-Butyl carbamate. Fisher Scientific. [Link]

Sources

- 1. tert-butyl N-amino-N-(2,4-difluorophenyl)carbamate | C11H14F2N2O2 | CID 177745434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (4-amino-3-fluorophenyl)carbamate | C11H15FN2O2 | CID 79019760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Key Features of Boc-Protected Difluorophenylamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the synthesis, reactivity, and application of tert-butoxycarbonyl (Boc)-protected difluorophenylamines. These compounds represent a critical class of intermediates in modern medicinal chemistry, merging the advantageous physicochemical properties imparted by fluorine with the robust and versatile nature of the Boc protecting group. We will explore the strategic rationale for their use, delve into the mechanistic underpinnings of their formation and cleavage, and provide detailed, field-proven protocols for their handling. This document is intended to serve as an authoritative resource for scientists leveraging these powerful building blocks in the design and synthesis of novel therapeutics.

Introduction: The Strategic Convergence of Fluorine and Amine Protection

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity for its biological target.[3][4][5] The difluorophenylamine moiety, in particular, is a valuable pharmacophore, often utilized as a bioisostere for other functional groups and for its ability to modulate electronic properties and resist oxidative metabolism.

However, the synthetic utility of these valuable scaffolds is contingent upon precise control over the reactivity of the amine functional group. In multi-step synthetic sequences, unprotected anilines can undergo undesirable side reactions. This necessitates the use of a protecting group, and the tert-butoxycarbonyl (Boc) group has emerged as a preeminent choice.[6][7] Its popularity stems from its exceptional stability under a wide array of conditions—including basic, nucleophilic, and reductive environments—coupled with its clean, quantitative removal under mild acidic conditions.[7][8] This guide elucidates the key features of difluorophenylamines shielded by this indispensable protecting group.

Core Features and Chemistry of the Boc Group

The Boc group is an acid-labile protecting group that transforms a nucleophilic amine into a neutral, sterically hindered carbamate.[9] This transformation is fundamental to its function, rendering the nitrogen non-basic and non-nucleophilic, thereby preventing its participation in subsequent reactions until its strategic removal.

Chemical Stability Profile

The robustness of the Boc group is a primary reason for its widespread adoption. Its stability profile allows for a high degree of synthetic flexibility, a concept known as orthogonality.

| Condition Type | Stability of Boc Group | Rationale |

| Basic Conditions | Highly Stable | Resistant to hydrolysis by aqueous bases (e.g., NaOH, LiOH) and organic bases (e.g., triethylamine).[10][] |

| Nucleophilic Attack | Highly Stable | The carbonyl carbon of the carbamate is sterically hindered and electronically deactivated, resisting attack from most nucleophiles.[10] |

| Catalytic Hydrogenation | Stable | Unlike the Benzyl (Bn) or Carboxybenzyl (Cbz) groups, the Boc group is stable to catalytic hydrogenation conditions (e.g., H₂, Pd/C).[][12] |

| Acidic Conditions | Labile | Readily cleaved by strong organic acids like trifluoroacetic acid (TFA) or mineral acids like HCl.[9][13][14] |

| Thermal Conditions | Moderately Stable | Can undergo thermolysis at elevated temperatures (typically above 85-90°C), though this is not a standard deprotection method.[12][14] |

Mechanism of Boc Protection

The protection of a difluorophenylamine is typically achieved via a nucleophilic acyl substitution reaction. The amine nitrogen attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O), a highly effective and common Boc-donating reagent.[15][16] The reaction is almost always conducted in the presence of a base to deprotonate the amine, enhancing its nucleophilicity.[16]

Caption: Nucleophilic attack of the amine on Boc anhydride leads to a tetrahedral intermediate that collapses to the stable carbamate product.

Mechanism of Boc Deprotection

The removal of the Boc group is its defining feature: a clean, acid-catalyzed cleavage. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA).[12][16] This activation facilitates the cleavage of the tert-butyl-oxygen bond, forming a highly stable tert-butyl cation. The resulting carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide gas.[13][16]

Caption: Acid-catalyzed mechanism for Boc deprotection proceeds via a stable tert-butyl cation and an unstable carbamic acid intermediate.

Synthesis and Experimental Protocols

A self-validating system for synthesis relies on robust and reproducible protocols. The following methodologies are synthesized from established procedures and represent best practices in the field.

Protocol 1: Boc Protection of 2,4-Difluoroaniline

This protocol describes a standard procedure for the N-protection of a commercially available difluorophenylamine.

Materials:

-

2,4-Difluoroaniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluoroaniline (1.0 eq.) in THF (approx. 0.5 M). Add triethylamine (1.2 eq.).[15]

-

Addition of Reagent: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise at room temperature. Causality Note: Portion-wise addition helps control any potential exotherm.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.

-

Workup:

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any acidic impurities), and brine.[17]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Boc Deprotection of N-Boc-2,4-difluoroaniline

This protocol details the removal of the Boc group to regenerate the free amine, typically as an acid salt.

Materials:

-

N-Boc-2,4-difluoroaniline

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the Boc-protected difluoroaniline (1.0 eq.) in DCM (approx. 0.2 M).[12] Cool the solution to 0 °C in an ice bath.

-

Addition of Acid: Add trifluoroacetic acid (5-10 eq.) dropwise to the stirring solution. Safety Note: TFA is corrosive. Handle in a fume hood with appropriate PPE. The reaction evolves CO₂ gas, so the system must not be closed.[13][15]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

-

Workup:

-

Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

To isolate the free amine (not the salt), dissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution until the effervescence ceases.

-

Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The product is the free 2,4-difluoroaniline.

-

Reactivity and Synthetic Utility

The true value of Boc-protected difluorophenylamines lies in their predictable reactivity, which enables their use as versatile synthetic intermediates.

Caption: Key synthetic pathways available for Boc-protected difluorophenylamines.

Modulation of Aromatic Reactivity

The combination of two electron-withdrawing fluorine atoms and the electron-withdrawing carbamate functionality significantly deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, this electronic profile can facilitate nucleophilic aromatic substitution (SₙAr) if a suitable leaving group is present on the ring. Furthermore, N-Boc-protected anilines have been shown to be poor substrates in certain photoinduced reactions, a direct consequence of the reduced electron density on the nitrogen atom, which disfavors the formation of requisite electron-donor-acceptor (EDA) complexes.[18] This deactivation is a critical feature to consider during synthetic planning.

Unique Reactivity with Difluorocarbene

While the Boc group is generally stable, it exhibits unique reactivity under specific conditions. Research has shown that reacting t-Boc-protected amines with a source of difluorocarbene can result in the replacement of the tert-butyl group with a difluoromethyl (CHF₂) group.[19] This transformation does not cleave the N-C(O) bond but rather modifies the ester portion of the carbamate. This occurs via the attack of the electrophilic difluorocarbene at the carbamate's carbonyl oxygen, showcasing a fascinating and synthetically useful reactivity pattern that is often overlooked.[19]

Conclusion

Boc-protected difluorophenylamines are more than just protected building blocks; they are sophisticated intermediates whose features are a direct result of the interplay between the robust Boc group and the electronically modified phenyl ring. Their predictable stability, clean deprotection, and nuanced reactivity provide chemists with a reliable platform for constructing complex molecular architectures. A thorough understanding of the principles and protocols outlined in this guide empowers researchers to fully exploit the potential of these compounds, accelerating the discovery and development of next-generation pharmaceuticals.

References

- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.

- Fisher Scientific. Amine Protection / Deprotection.

-

Couto, I., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PMC - NIH. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

ResearchGate. Reactions of t-Boc-Protected Amines with Difluorocarbene. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. [Link]

-

Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. [Link]

-

The Royal Society of Chemistry. Experimental Procedure. [Link]

-

ResearchGate. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

-

GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]

-

ResearchGate. (2021). Role of Fluorine in Drug Design and Drug Action. [Link]

-

RSC Publishing. Dual protection of amino functions involving Boc. [Link]

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. BOC Protection and Deprotection [bzchemicals.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. jk-sci.com [jk-sci.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Amine Protection / Deprotection [fishersci.co.uk]

- 18. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Synthetic Utility and Research Applications of tert-Butyl (3-amino-2,4-difluorophenyl)carbamate

Introduction

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, tert-Butyl (3-amino-2,4-difluorophenyl)carbamate (CAS No: 936539-98-3) has emerged as a valuable and versatile intermediate. Its structure, featuring a difluorinated phenyl ring with two differentially protected amino groups, offers chemists a powerful tool for constructing complex molecular architectures with precision and control.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance a range of pharmaceutical properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] The difluoro substitution pattern on this carbamate, combined with its capacity for selective, stepwise functionalization, makes it particularly relevant in the synthesis of targeted therapies, most notably in the field of oncology. This guide provides an in-depth analysis of the compound's reactivity, explores its established applications, and outlines promising future research directions for drug development professionals and synthetic chemists.

Core Physicochemical Properties and Reactivity Analysis

The synthetic utility of tert-Butyl (3-amino-2,4-difluorophenyl)carbamate is rooted in its distinct chemical properties and the electronic nature of its substituents.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄F₂N₂O₂ | [3] |

| Molecular Weight | 244.24 g/mol | [3] |

| CAS Number | 936539-98-3 | |

| Appearance | Typically an off-white to light yellow solid |

Reactivity Insights:

The key to this molecule's utility lies in the electronically distinct nature of its two nitrogen atoms:

-

The 3-Amino Group (-NH₂): This primary amine is a potent nucleophile, readily available for a wide range of chemical transformations such as acylation, alkylation, sulfonylation, and condensation reactions. The electron-withdrawing effects of the adjacent fluorine atoms slightly temper its basicity but do not impede its nucleophilic character.

-

The 1-Carbamate Group (-NHBoc): The nitrogen atom at this position is protected by a tert-butoxycarbonyl (Boc) group. This group effectively renders the nitrogen non-nucleophilic and non-basic under most reaction conditions, thereby directing all reactivity towards the free amine at the 3-position.[4] The Boc group is prized for its stability under basic and nucleophilic conditions, yet its defining feature is its clean and efficient removal under acidic conditions (e.g., with trifluoroacetic acid, TFA), which liberates the parent amine without affecting most other functional groups.[4][5]

This differential protection scheme is the foundation for a logical, stepwise approach to synthesis, allowing for the selective modification of one position before exposing the second for further chemistry.

Caption: General reactivity scheme for the title compound.

Core Research Area: Kinase Inhibitors in Oncology

A primary and highly significant application of this building block is in the synthesis of kinase inhibitors, particularly for cancer therapy. The 2,4-difluoroaniline moiety is a recognized pharmacophore that can engage in favorable interactions within the ATP-binding pocket of various kinases.

Case Study: Belvarafenib (GDC-5573)

Belvarafenib is a potent pan-RAF (Rapidly Accelerated Fibrosarcoma) inhibitor investigated for the treatment of solid tumors harboring RAF mutations.[6] The manufacturing process of Belvarafenib explicitly identifies tert-Butyl (3-amino-2,4-difluorophenyl)carbamate as a key starting material. The synthetic strategy leverages the molecule's bifunctionality to construct the core of the final drug.

The general workflow involves an initial reaction at the free 3-amino position to couple the fluorinated ring with another key intermediate. Following this coupling, the Boc group is removed to reveal the 1-amino group, which then participates in a final amide bond formation to complete the synthesis of the active pharmaceutical ingredient.[6]

Caption: Conceptual workflow for Belvarafenib synthesis.

Future Research Directions:

-

Analogue Synthesis: Utilize the established synthetic route to create a library of Belvarafenib analogues. Modifications could be made to the heterocyclic partners (Intermediates A and B) to explore structure-activity relationships (SAR) and potentially discover compounds with improved potency, selectivity, or pharmacokinetic profiles.

-

Scaffold for Other Kinase Targets: Belvarafenib also shows inhibitory activity against other kinases like FMS, DDR1, and DDR2.[7] This suggests that the core scaffold, built from the title compound, is suitable for targeting a broader range of kinases. Future research could focus on designing inhibitors for other oncologically relevant kinases using this same difluoroaniline starting material.

Core Research Area: Synthesis of Novel Heterocyclic Scaffolds

Beyond its role in known drug syntheses, tert-Butyl (3-amino-2,4-difluorophenyl)carbamate is an ideal starting point for the de novo design of novel heterocyclic systems. The ortho-relationship of the two amino groups (after deprotection) is a classic structural motif for building fused ring systems.

Proposed Synthetic Strategies:

A powerful strategy involves a sequential functionalization and cyclization pathway:

-

Initial Functionalization: The free 3-amino group is reacted with a bifunctional reagent. For example, acylation with an α-haloacetyl chloride would install an electrophilic center.

-

Deprotection: The Boc group is removed with acid to unmask the 1-amino group.

-

Intramolecular Cyclization: The newly freed nucleophilic amine can then attack the electrophilic center installed in the first step, leading to the formation of a new heterocyclic ring, such as a dihydroquinoxalinone or a benzodiazepine derivative.

This approach allows for the construction of diverse and complex scaffolds that could serve as cores for new medicinal chemistry programs targeting a wide array of diseases.

Key Experimental Protocols

The following protocols are provided as a guide for researchers. All procedures should be conducted by trained personnel in a suitable laboratory environment.

Protocol 1: General Procedure for N-Acylation at the 3-Amino Position

-

Objective: To selectively acylate the free amine at the 3-position.

-

Methodology:

-

Dissolve tert-Butyl (3-amino-2,4-difluorophenyl)carbamate (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF) under an inert atmosphere (N₂ or Argon).

-

Add a hindered base, such as triethylamine (1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq), and cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired acid chloride or anhydride (1.1 eq) dropwise via syringe.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and transfer to a separatory funnel.

-

Extract the aqueous layer with the organic solvent (e.g., DCM, 3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel.

-

-

Validation: Confirm the structure of the resulting N-acylated product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Standard Boc-Group Deprotection

-

Objective: To remove the Boc protecting group and liberate the free amine at the 1-position.

-

Methodology:

-

Dissolve the Boc-protected substrate (1.0 eq) in Dichloromethane (DCM). A typical concentration is 0.1 M.

-

Add an excess of Trifluoroacetic Acid (TFA) (e.g., 5-10 equivalents, or use a 20-50% TFA/DCM solution).[5]

-

Stir the reaction at room temperature. The reaction is typically rapid (30-60 minutes). Monitor deprotection by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution.

-

Extract the aqueous layer, dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

-

-

Validation: The product can be validated by NMR and MS. The disappearance of the large singlet corresponding to the tert-butyl protons (~1.5 ppm) in the ¹H NMR spectrum is a clear indicator of successful deprotection.

Conclusion and Future Outlook